3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The incorporation of fluorine atoms into the phenyl ring further enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable bicyclo[1.1.1]pentane precursor.
Functionalization: The precursor undergoes functionalization to introduce the trifluorophenyl group. This step often involves the use of reagents such as trifluoroborates or trifluoromethylation agents.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with varying functional groups.
Scientific Research Applications
3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure and reactivity make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the areas of oncology and infectious diseases.
Industry: It is used in the production of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the bicyclo[1.1.1]pentane core provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(3,3,3-Trifluoropropyl)bicyclo[1.1.1]pentan-1-amine
- Bicyclo[1.1.1]pentan-1-amine Hydrochloride
Uniqueness
Compared to similar compounds, 3-(2,4,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine stands out due to the specific positioning of the trifluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a promising candidate for various applications in drug discovery and materials science.
Properties
IUPAC Name |
3-(2,4,5-trifluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-7-2-9(14)8(13)1-6(7)10-3-11(15,4-10)5-10/h1-2H,3-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGPGMGSUCOAGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=C(C=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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